N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S2/c1-23-11-7-9(19(21)22)8-13-14(11)17-16(25-13)18-15(20)10-5-3-4-6-12(10)24-2/h3-8H,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWQQFYGJGIFBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes current research findings on its biological activity, including anti-tumor and anti-bacterial effects, along with synthesis methods, structure-activity relationships, and case studies.
1. Chemical Structure and Properties
The compound features a benzothiazole core, which is well-known for its diverse biological activities. The specific structural components include:
- 4-Methoxy Group : Enhances lipophilicity and may influence receptor interactions.
- 6-Nitro Group : Often associated with increased biological activity due to electron-withdrawing properties.
- Methylthio Group : Impacts the compound's metabolic stability and bioavailability.
2. Synthesis Methods
Recent advancements in synthetic methodologies have enabled the efficient production of this compound. Various strategies include:
- Knoevenagel Condensation : A common method for synthesizing benzothiazole derivatives.
- Microwave-Assisted Synthesis : This technique has been shown to improve yields and reduce reaction times significantly.
3.1 Anti-Tumor Activity
Research indicates that this compound exhibits significant anti-tumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (skin cancer) | 1.5 | Induction of apoptosis and cell cycle arrest |
| A549 (lung cancer) | 2.0 | Inhibition of AKT and ERK signaling pathways |
| H1299 (lung cancer) | 1.8 | Reduction in IL-6 and TNF-α inflammatory markers |
These results suggest that the compound not only inhibits cell proliferation but also modulates inflammatory responses associated with tumor progression .
3.2 Anti-Bacterial Activity
The compound has also shown promising anti-bacterial activity, particularly against Mycobacterium tuberculosis:
| Compound | MIC (µg/mL) | Inhibition (%) |
|---|---|---|
| This compound | 0.25 | 99 |
This indicates a high potency against drug-resistant strains, making it a candidate for further development in anti-tubercular therapies .
4. Case Studies
Several studies have highlighted the efficacy of this compound in both laboratory settings and preliminary clinical evaluations:
- Study on Lung Cancer Cells : A recent study evaluated the effects of the compound on A549 cells, revealing significant apoptosis induction at concentrations as low as 1 µM, alongside a marked decrease in cell migration capabilities .
- Tuberculosis Treatment Study : In vivo studies demonstrated that this compound could reduce bacterial load in infected models, showcasing its potential as an adjunct therapy in tuberculosis treatment regimens .
5. Conclusion
This compound presents a compelling profile of biological activity with significant implications for cancer therapy and infectious disease treatment. Its dual action against tumor cells and bacteria underscores the importance of ongoing research into its mechanisms and therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzothiazole derivatives, focusing on substituent effects, synthesis routes, spectral data, and functional properties.
Structural Analogues
2.1.1. N-(6-Nitrobenzo[d]thiazol-2-yl)benzamide
- Substituents : Nitro group at position 6 of the benzothiazole; unsubstituted benzamide.
- Key Differences : Lacks the 4-methoxy and 2-(methylthio) groups present in the target compound.
- NMR data (Table 6, ) shows distinct downfield shifts for aromatic protons (e.g., 8.14–8.32 ppm for H3 and H4) due to nitro’s electron-withdrawing effect .
2.1.2. N-(6-Aminobenzo[d]thiazol-2-yl)benzamide
- Substituents: Amino group (-NH₂) at position 6 of the benzothiazole.
- Key Differences: The amino group is strongly electron-donating, contrasting with the nitro group in the target compound.
- Impact: Enhanced electron density improves adsorption on metal surfaces, as demonstrated in corrosion inhibition studies (). NMR spectra (Table 7, ) reveal upfield shifts for aromatic protons (e.g., 6.71–6.74 ppm for H5) due to amino’s resonance effects .
2.1.3. N-(Benzo[d]thiazol-6-yl)-2-(methylthio)benzamide (CAS 942002-54-2)
- Key Differences : The absence of 4-methoxy and 6-nitro groups simplifies the electronic profile.
- Impact : Reduced steric hindrance and electron modulation may limit applications in scenarios requiring precise electronic tuning, such as enzyme inhibition .
Spectral and Electronic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
